![molecular formula C21H17ClFN3O5 B2572325 Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-25-0](/img/structure/B2572325.png)
Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H17ClFN3O5 and its molecular weight is 445.83. The purity is usually 95%.
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Scientific Research Applications
Quantum Computing and Quantum Algorithms
Quantum computing leverages the principles of quantum mechanics to perform complex calculations exponentially faster than classical computers. Researchers are exploring the use of novel molecules like our compound to build qubits (quantum bits) for quantum computers. These qubits can store and manipulate information in superposition states, enabling powerful parallel processing. Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate could potentially serve as a building block for quantum gates or as a component in quantum algorithms for optimization, cryptography, and simulation tasks .
Drug Discovery and Medicinal Chemistry
The unique chemical structure of our compound suggests potential applications in drug discovery. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to design new pharmaceuticals. By modifying specific functional groups, scientists may enhance its binding affinity or selectivity for specific disease-related proteins. Computational studies can predict its binding modes and guide experimental efforts toward developing novel drugs .
Materials Science and Nanotechnology
Nanoparticles play a crucial role in materials science and nanotechnology. Our compound could serve as a precursor for synthesizing nanoparticles with specific properties. For instance, it might be used to create quantum dots, which emit light of varying colors based on their size. These quantum dots find applications in displays, imaging, and biological labeling. Additionally, the compound’s unique electronic properties could contribute to nanoelectronics and energy storage devices .
Photovoltaics and Solar Cells
Efficient solar cells rely on organic and inorganic materials that absorb sunlight and convert it into electricity. Our compound’s conjugated system and electron-rich moieties make it an interesting candidate for organic photovoltaics. Researchers can explore its photophysical properties, such as absorption spectra and charge transport, to optimize its performance in solar cell devices. By incorporating it into polymer blends or perovskite structures, we could enhance solar energy conversion efficiency .
Catalysis and Green Chemistry
Catalysts accelerate chemical reactions, making them essential in industrial processes. Our compound’s carboxylate group could serve as a ligand for transition metal catalysts. Researchers might investigate its potential in asymmetric catalysis or C–H activation reactions. Additionally, its eco-friendly synthesis and low toxicity align with the principles of green chemistry, promoting sustainable and efficient chemical processes .
Quantum Sensors and Metrology
Quantum sensors exploit quantum phenomena for high-precision measurements. Our compound’s unique electronic structure could be harnessed for quantum sensors, such as magnetometers or atomic clocks. By designing tailored molecular systems, researchers can achieve unprecedented sensitivity and accuracy in detecting magnetic fields, gravitational waves, or time intervals. These sensors have applications in navigation, geophysics, and fundamental physics research .
Mechanism of Action
- The compound contains a dihydropyridazine ring, which suggests it may interact with calcium channels. Dihydropyridines are known to block L-type calcium channels, affecting cellular calcium influx .
Target of Action
Mode of Action
properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O5/c1-2-30-21(29)20-17(31-12-18(27)24-14-7-5-6-13(23)10-14)11-19(28)26(25-20)16-9-4-3-8-15(16)22/h3-11H,2,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQZAMRGYCGCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
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